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Compound of Interest

Compound Name: (E)-10-Hexadecenal

Cat. No.: B138251 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(E)-10-Hexadecenal is a long-chain unsaturated aldehyde that serves as a key

semiochemical, notably as a major component of the sex pheromone of the yellow peach moth,

Dichocrocis punctiferalis (also known as Conogethes punctiferalis).[1] Its accurate identification

and quantification are crucial for various applications, including pest management strategies

involving mating disruption, monitoring of insect populations, and in the synthesis of complex

organic molecules in drug development. This application note provides detailed protocols and

data for the identification of (E)-10-Hexadecenal using modern analytical techniques, including

Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR)

Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Molecular and Physical Properties
Property Value

Molecular Formula C₁₆H₃₀O

Molecular Weight 238.41 g/mol [1]

CAS Number 72698-30-7[1]

Appearance Colorless to pale yellow liquid
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Analytical Techniques and Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile

compounds like (E)-10-Hexadecenal. It provides information on both the retention time of the

compound, which is characteristic under specific chromatographic conditions, and its mass

spectrum, which offers structural information based on fragmentation patterns.

Experimental Protocol: GC-MS Analysis

Sample Preparation:

For pheromone gland extracts, extraction can be performed using a non-polar solvent

such as hexane. An internal standard (e.g., (Z)-8-Dodecenyl acetate) can be added for

quantitative analysis.[2]

Synthetic samples or purified natural extracts can be dissolved in a suitable volatile

solvent (e.g., hexane, dichloromethane) to a concentration of approximately 1 mg/mL.

Instrumentation and Conditions:

Gas Chromatograph: Agilent 6890 GC or similar.

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar

capillary column.

Injector: Splitless mode, temperature programmed from 40°C to 250°C.

Oven Temperature Program: Initial temperature of 40°C held for 3 minutes, then ramped

to 260°C at 20°C/min, and held for 6 minutes.[3]

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]

Mass Spectrometer: Agilent 5975C MSD or similar.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-550.
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Data Presentation: Expected Mass Spectral Data

While a published full mass spectrum for (E)-10-Hexadecenal is not readily available, the

fragmentation of long-chain aldehydes is well-characterized. The molecular ion peak (M⁺) at

m/z 238 may be observed, though it can be weak. Characteristic fragmentation patterns for

aldehydes include:

m/z Value Interpretation

M-1
Loss of a hydrogen atom from the aldehyde

group.

M-18
Loss of water (H₂O), a common fragmentation

for long-chain aldehydes.

M-29 Loss of the formyl radical (•CHO).

M-44 McLafferty rearrangement, loss of C₂H₄O.

43, 57, 71, 85... Characteristic alkyl fragments (CnH2n+1)⁺.

Note: The fragmentation pattern can be used to confirm the presence of an aldehyde and a

long aliphatic chain. The position of the double bond can sometimes be inferred from specific

fragmentation pathways, but often requires derivatization or comparison with an authentic

standard.

Experimental Workflow for GC-MS Analysis
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GC-MS analysis workflow for (E)-10-Hexadecenal.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each

proton and carbon atom, respectively, allowing for the unambiguous identification of (E)-10-
Hexadecenal.

Experimental Protocol: NMR Analysis

Sample Preparation:

Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of a deuterated

solvent (e.g., CDCl₃).

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean, dry 5 mm NMR tube.
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Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation and Conditions:

Spectrometer: Bruker Avance 400 MHz or similar.

Nuclei: ¹H and ¹³C.

Solvent: CDCl₃.

Temperature: 298 K.

Data Presentation: Predicted ¹H and ¹³C NMR Data

While a complete, published, and assigned NMR spectrum for (E)-10-Hexadecenal is not

readily available, the chemical shifts can be predicted based on the known ranges for similar

functional groups.

Predicted ¹H NMR Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.76 t, J ≈ 1.8 Hz 1H -CHO

~5.40 m 2H -CH=CH-

~2.41 dt, J ≈ 7.4, 1.8 Hz 2H -CH₂-CHO

~2.00 m 4H -CH₂-CH=CH-CH₂-

~1.63 m 2H -CH₂-CH₂-CHO

~1.2-1.4 m 14H -(CH₂)₇-

~0.88 t, J ≈ 6.8 Hz 3H -CH₃

Predicted ¹³C NMR Data
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Chemical Shift (δ, ppm) Assignment

~202.9 C=O

~131.5 -CH=CH-

~129.8 -CH=CH-

~43.9 -CH₂-CHO

~32.7 -CH₂-CH₂-CH=

~31.9 =CH-CH₂-

~29.5-29.1 -(CH₂)n-

~22.6 -CH₂-CH₃

~22.1 -CH₂-CH₂-CHO

~14.1 -CH₃

Logical Pathway for NMR Signal Assignment

¹H NMR ¹³C NMR

Aldehyde Proton (~9.8 ppm) Olefinic Protons (~5.4 ppm) α-Methylene Protons (~2.4 ppm) Allylic Protons (~2.0 ppm) Aliphatic Protons (1.2-1.6 ppm) Methyl Protons (~0.9 ppm) Carbonyl Carbon (~203 ppm) Olefinic Carbons (129-132 ppm) α-Carbon (~44 ppm) Allylic Carbons (~32 ppm) Aliphatic Carbons (22-30 ppm) Methyl Carbon (~14 ppm)

(E)-10-Hexadecenal Structure

Click to download full resolution via product page

Correlation of NMR signals to the structure of (E)-10-Hexadecenal.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups

present in a molecule. For (E)-10-Hexadecenal, FTIR is particularly useful for confirming the

presence of the aldehyde and the trans double bond.
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Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquid samples like

(E)-10-Hexadecenal as it requires minimal sample preparation.

Sample Preparation:

Ensure the sample is free of water and particulate matter. No further preparation is

typically needed for a neat liquid.

Instrumentation and Analysis:

Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer or similar, equipped with a

diamond ATR accessory.

Background: Collect a background spectrum of the clean, empty ATR crystal.

Sample Analysis: Place a small drop of the neat liquid sample onto the ATR crystal,

ensuring complete coverage.

Data Collection: Acquire the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple

scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Presentation: Characteristic FTIR Absorption Bands
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~2925 Strong
C-H stretch (alkane,

asymmetric)

~2855 Strong
C-H stretch (alkane,

symmetric)

~2720 Medium, Sharp C-H stretch (aldehyde)

~1730 Strong, Sharp C=O stretch (aldehyde)[5]

~1465 Medium C-H bend (alkane)

~965 Medium, Sharp =C-H bend (trans alkene)

FTIR Analysis Workflow

Sample Preparation

ATR-FTIR Analysis Data Interpretation

Neat Liquid Sample

ATR-FTIR Spectrometer Analyze SampleCollect Background Spectrum FTIR Spectrum Identify Characteristic Peaks Assign Functional Groups Confirm Structure

Click to download full resolution via product page

Workflow for the ATR-FTIR analysis of (E)-10-Hexadecenal.

Conclusion
The combination of GC-MS, NMR, and FTIR spectroscopy provides a comprehensive and

robust framework for the unambiguous identification of (E)-10-Hexadecenal. GC-MS offers

excellent separation and confirmatory fragmentation data. NMR spectroscopy provides detailed

structural elucidation, confirming the connectivity and stereochemistry of the molecule. FTIR
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spectroscopy serves as a rapid and effective method for verifying the presence of key

functional groups. The protocols and data presented in this application note are intended to

serve as a guide for researchers in the fields of chemical ecology, organic synthesis, and drug

development for the accurate and reliable identification of this important semiochemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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